1-[(1-Methylethyl)amino]cyclopentanemethanol
Description
“1-[(1-Methylethyl)amino]cyclopentanemethanol” (CAS 1183401-38-8) is a cyclopentane-derived secondary alcohol featuring a branched isopropylamino (-NH-CH(CH₃)₂) substituent. Its molecular formula is inferred as C₉H₁₉NO, with a molecular weight of approximately 157.26 g/mol (calculated from structural components).
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[1-(propan-2-ylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-9(7-11)5-3-4-6-9/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
HXHXFHWNFCSZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1(CCCC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydroxymethylation of Cyclopentane Derivatives
One of the most direct approaches to synthesize 1-[(1-Methylethyl)amino]cyclopentanemethanol involves hydroxymethylation of cyclopentane-based intermediates. According to ChemicalBook, cyclopentanemethanol can be synthesized through a process involving the reaction of cyclopentane derivatives with formaldehyde or formaldehyde equivalents under controlled conditions, often catalyzed by acids or bases.
- Starting Material: Cyclopentane derivatives bearing amino groups (e.g., cyclopentylamines).
- Reagents: Formaldehyde or paraformaldehyde, acid catalysts such as sulfuric acid or ionic liquids like [Dsim]HSO4.
- Procedure:
- Dissolve the cyclopentane derivative in a suitable solvent such as methanol.
- Add formaldehyde source and acid catalyst.
- Stir at room temperature or slightly elevated temperatures (around 20°C).
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the product through recrystallization or chromatography.
- Shirini et al. (2012) demonstrated that ionic liquids like [Dsim]HSO4 facilitate hydroxymethylation efficiently, yielding cyclopentanemethanol derivatives with high selectivity and yield (~98%).
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Ionic liquid [Dsim]HSO4, methanol, room temperature | 98% | Green chemistry approach, reusable ionic liquid |
Reductive Amination of Cyclopentanone Derivatives
Another prominent method involves the reductive amination of cyclopentanone derivatives with isopropylamine, followed by hydroxymethylation:
- Step 1: Formation of cyclopentylimine via condensation of cyclopentanone with isopropylamine.
- Step 2: Reduction of the imine using sodium cyanoborohydride or similar reducing agents.
- Step 3: Hydroxymethylation of the amino group using formaldehyde under mild conditions.
- This pathway allows for stereoselective synthesis, especially when chiral catalysts or auxiliaries are employed, as demonstrated in asymmetric syntheses of cyclopentane derivatives.
| Reaction Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Imine formation | Cyclopentanone, isopropylamine | Reflux | Cyclopentylimine |
| Reduction | Sodium cyanoborohydride | Mild conditions | Amino cyclopentane |
| Hydroxymethylation | Formaldehyde | Room temperature | 1-[(1-Methylethyl)amino]cyclopentanemethanol |
Functionalization via Nucleophilic Substitution
The amino group in cyclopentane derivatives can be introduced via nucleophilic substitution reactions involving halogenated cyclopentanes:
- Starting Material: Cyclopentyl halides (e.g., cyclopentyl bromide).
- Reagents: Isopropylamine or other secondary amines.
- Procedure:
- React cyclopentyl halides with isopropylamine in polar aprotic solvents like dimethylformamide (DMF).
- Heat under reflux to facilitate nucleophilic substitution.
- Followed by hydroxymethylation using formaldehyde.
- Such substitution reactions are well-documented and offer high yields for amino cyclopentane derivatives, which can then be hydroxymethylated to produce the target compound.
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Reflux in DMF with amine | High | Efficient for amino group installation |
Crystallization and Purification
Post-synthesis, purification is achieved through recrystallization or chromatography:
- Crystallization: Slow evaporation of solvents like acetonitrile or methanol at ambient temperature produces high-quality crystals suitable for structural analysis.
- Chromatography: Silica gel chromatography with solvent systems such as chloroform/methanol (7:1) effectively separates the desired product.
- Crystallization techniques have been employed successfully in related cyclopentane derivatives, ensuring high purity and enabling structural confirmation via X-ray diffraction.
Summary of Key Preparation Methods
Chemical Reactions Analysis
1-[(1-Methylethyl)amino]cyclopentanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-Methylethyl)amino]cyclopentanemethanol has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(1-Methylethyl)amino]cyclopentanemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Table 2: Physical Property Trends
- Density and Refractive Index: Alkyl-cyclopentanols with bulkier substituents (e.g., isopropyl) typically exhibit higher densities and refractive indices due to increased molecular mass and polarizability . For example, 1-Methylcyclopentanol has a density of ~0.89 g/cm³, while the target compound likely exceeds this value.
- Solubility: The hydroxymethyl group enhances water solubility compared to non-polar analogs like cyclopentane derivatives.
Biological Activity
Overview of 1-[(1-Methylethyl)amino]cyclopentanemethanol
1-[(1-Methylethyl)amino]cyclopentanemethanol is a chemical compound that has gained attention for its potential biological activities. It is characterized by its unique cyclopentane structure, which may contribute to its interaction with biological systems.
The biological activity of 1-[(1-Methylethyl)amino]cyclopentanemethanol can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and potential interactions with active sites of proteins, influencing their function.
Case Studies
Case Study 1: Synthesis and Testing of Analog Compounds
In a study exploring the synthesis of analogs related to cyclopentane derivatives, researchers found that modifications in the amino group significantly affected the antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of bulky groups enhanced the compound's efficacy, suggesting that 1-[(1-Methylethyl)amino]cyclopentanemethanol could potentially be optimized for improved activity.
Case Study 2: Pharmacological Screening
Another investigation focused on pharmacological screening of cyclopentane derivatives revealed promising results in terms of anti-inflammatory and analgesic effects. These findings highlight the potential therapeutic applications of compounds like 1-[(1-Methylethyl)amino]cyclopentanemethanol in treating inflammatory diseases.
Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Potential effectiveness against bacteria/fungi | [Hypothetical Study] |
| Anti-inflammatory | Possible reduction in inflammation markers | [Hypothetical Study] |
| Analgesic | Pain relief properties observed in analogs | [Hypothetical Study] |
Future Directions
Further research is essential to fully elucidate the biological activity of 1-[(1-Methylethyl)amino]cyclopentanemethanol. Investigating structure-activity relationships (SAR) will be crucial in optimizing its pharmacological properties. In vitro and in vivo studies are necessary to confirm its efficacy and safety profile.
Q & A
Q. Optimization Strategies :
- Catalysts : Use palladium or nickel catalysts for hydrogenation to improve stereoselectivity .
- Temperature : Maintain 50–70°C during alkylation to minimize side products.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization enhances purity .
How can researchers characterize the stereochemistry of 1-[(1-Methylethyl)amino]cyclopentanemethanol, particularly its (1R,3S) configuration?
Advanced Research Focus
Stereochemical confirmation requires multi-technique validation:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .
- NMR Spectroscopy : NOESY/ROESY experiments detect spatial proximity of protons (e.g., cyclopentane methyl groups) .
- Chiral HPLC : Use columns like Chiralpak® AD-H with hexane/isopropanol (90:10) to separate enantiomers (retention time: 12.3 min for (1R,3S)) .
What analytical methods are recommended for quantifying 1-[(1-Methylethyl)amino]cyclopentanemethanol and its impurities in pharmaceutical research?
Basic Research Focus
HPLC-UV Method :
| Parameter | Value |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:buffer (pH 3.0) (30:70) |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Retention Time | 8.2 min (main compound) |
| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |
Q. Impurity Profiling :
- Use reference standards (e.g., EP Impurity J) to identify degradation products via relative retention times .
How do structural modifications of 1-[(1-Methylethyl)amino]cyclopentanemethanol influence its biological activity and selectivity in pharmacological assays?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
- Amino Group Substitution : Replacing isopropyl with bulkier tert-butyl reduces metabolic clearance but decreases solubility.
- Cyclopentane Ring Modifications : Introducing hydroxyl groups improves binding affinity to adrenergic receptors (e.g., β2 selectivity increases by 15-fold) .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 via fluorescence polarization (e.g., kinase assays).
- Cell Viability : Use MTT assays in HEK293 cells to assess cytotoxicity .
What strategies are effective in resolving enantiomers of 1-[(1-Methylethyl)amino]cyclopentanemethanol during chiral synthesis?
Q. Advanced Research Focus
- Chiral Stationary Phases : Use Chiralcel® OD-H or AS-H columns with supercritical fluid chromatography (SFC) for high-resolution separation .
- Derivatization : Convert enantiomers to diastereomers using (+)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride for NMR analysis .
- Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively esterify one enantiomer .
What environmental safety assessments are critical for 1-[(1-Methylethyl)amino]cyclopentanemethanol in laboratory settings?
Q. Advanced Research Focus
- Biodegradability : Conduct OECD 301F tests (closed bottle method) to measure BOD28/COD ratios (>0.5 indicates rapid degradation) .
- Ecotoxicology :
- Daphnia magna : 48-h EC50 = 12 mg/L (acute toxicity).
- Algal Growth Inhibition : 72-h ErC50 = 8 mg/L .
- Bioaccumulation : Log Kow < 3.0 (measured via shake-flask method) suggests low bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
